(1S,5R)-3-[3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,5R)-3-[3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-[3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves multiple steps, including the formation of the bicyclic core and the introduction of the pyridazinone moiety. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions. The pyridazinone moiety is then introduced via a condensation reaction with an appropriate precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-[3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(1S,5R)-3-[3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated enzyme activity or signaling pathways.
Industry: The compound’s reactivity and functional group diversity make it useful for the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1S,5R)-3-[3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
(1S,5R)-3-[3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one: can be compared to other similar compounds, such as:
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
Ethyl 5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate: This compound is used as an intermediate in the synthesis of pharmaceuticals.
The uniqueness of This compound
Properties
IUPAC Name |
(1S,5R)-3-[3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-2-9-21-14-6-3-12(17(21)24)10-20(11-14)16(23)8-5-13-4-7-15(22)19-18-13/h12,14H,2-11H2,1H3,(H,19,22)/t12-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVAGWOVGOXIPO-GXTWGEPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)CCC3=NNC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCC3=NNC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.